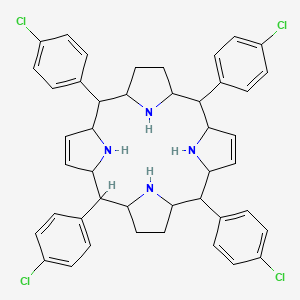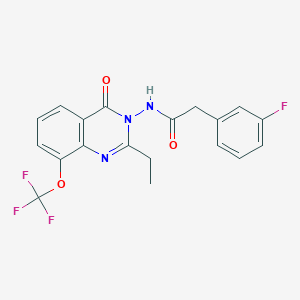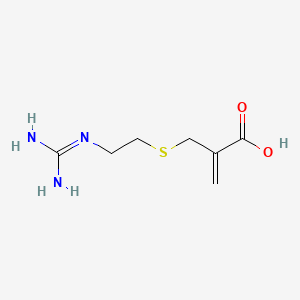
1-(1-Naphthyl)-2-(o-tolyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(o-Methylstyryl)naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring system substituted with a methylstyryl group at the ortho position
Méthodes De Préparation
The synthesis of 1-(o-Methylstyryl)naphthalene typically involves the reaction of naphthalene derivatives with styrene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed Heck reaction, where naphthalene is reacted with o-methylstyrene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(o-Methylstyryl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted naphthalenes and their derivatives.
Applications De Recherche Scientifique
1-(o-Methylstyryl)naphthalene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(o-Methylstyryl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-(o-Methylstyryl)naphthalene can be compared with other similar compounds, such as:
1-(p-Methylstyryl)naphthalene: Similar in structure but with the methylstyryl group at the para position.
1-(m-Methylstyryl)naphthalene: Similar in structure but with the methylstyryl group at the meta position.
1-(o-Ethylstyryl)naphthalene: Similar in structure but with an ethyl group instead of a methyl group.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituent positions and types
Propriétés
Formule moléculaire |
C19H16 |
|---|---|
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
1-[2-(2-methylphenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C19H16/c1-15-7-2-3-8-16(15)13-14-18-11-6-10-17-9-4-5-12-19(17)18/h2-14H,1H3 |
Clé InChI |
JFYOSUYIDPDIAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C=CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13406029.png)

![N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide](/img/structure/B13406043.png)

![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)

![2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid](/img/structure/B13406093.png)




![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)
![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)

